molecular formula C11H15N5O B2364874 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine CAS No. 866049-34-5

3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine

Cat. No.: B2364874
CAS No.: 866049-34-5
M. Wt: 233.275
InChI Key: FOKHHEIPFSJCAS-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the class of isoxazolo[5,4-d]pyrimidines This compound is characterized by its unique structure, which includes a fused isoxazole and pyrimidine ring system, with a methyl group and a 4-methylpiperazino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine typically involves the following steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene. This reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

  • Construction of the Pyrimidine Ring: : The pyrimidine ring is then constructed by reacting the isoxazole intermediate with appropriate reagents, such as guanidine or amidines, under acidic or basic conditions. This step may require elevated temperatures to facilitate ring closure.

  • Introduction of the Piperazine Moiety: : The final step involves the introduction of the 4-methylpiperazino group. This can be achieved through nucleophilic substitution reactions, where the isoxazolo[5,4-d]pyrimidine intermediate is reacted with 4-methylpiperazine under suitable conditions, such as in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in various substituted isoxazolo[5,4-d]pyrimidine derivatives.

Scientific Research Applications

3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine has several scientific research applications:

  • Medicinal Chemistry: : The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

  • Biological Research: : It is used as a tool compound in biological assays to study cellular pathways and molecular interactions.

  • Chemical Biology: : The compound serves as a probe to investigate the mechanisms of action of various biological targets.

  • Industrial Applications: : It is explored for its potential use in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine
  • 3-Methyl-4-(4-ethylpiperazino)isoxazolo[5,4-d]pyrimidine
  • 3-Methyl-4-(4-methylpiperazino)isoxazolo[4,5-d]pyrimidine

Uniqueness

3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both isoxazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine (CAS Number: 866049-34-5) is a heterocyclic compound notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C11_{11}H15_{15}N5_5O
Molecular Weight: 233.27 g/mol
Purity: >90%

The compound features a unique structure characterized by a fused isoxazole and pyrimidine ring system, with a methyl group and a 4-methylpiperazino substituent. This structural configuration is essential for its interaction with biological targets.

The primary target of this compound is the vascular endothelial growth factor receptor-2 (VEGFR-2) . The compound inhibits VEGFR-2 by binding to its active site, thereby affecting the VEGF signaling pathway crucial for angiogenesis and tumor growth.

Biochemical Pathways

Inhibition of VEGFR-2 leads to:

  • Reduced angiogenesis: Impairing the formation of new blood vessels that supply tumors.
  • Cytotoxic activity: Exhibiting cytotoxic effects against various human cancer cell lines .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. Notably, it has shown promising results:

Cell Line CC50_{50} (µM) Reference Drug (CC50_{50})
HT29 (Colorectal Cancer)58.44Cisplatin (47.17), 5-FU (381.16)
A549 (Lung Adenocarcinoma)Not specified-
MCF7 (Breast Adenocarcinoma)Not specified-

In particular, the compound demonstrated a significantly lower cytotoxic concentration compared to traditional chemotherapeutics like 5-fluorouracil (5-FU), indicating a potential for reduced side effects while maintaining efficacy .

Pro-Apoptotic Activity

The compound has also been assessed for its ability to induce apoptosis in cancer cells. Results indicated that several derivatives exhibited pro-apoptotic properties, enhancing cell death in cancerous tissues while sparing normal cells .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves:

  • Formation of the Isoxazole Ring: Through a [3+2] cycloaddition reaction.
  • Construction of the Pyrimidine Ring: Reacting the isoxazole intermediate with guanidine or amidines.
  • Introduction of the Piperazine Moiety: Via nucleophilic substitution reactions with 4-methylpiperazine .

These synthetic methodologies are crucial for scaling production in pharmaceutical applications.

Case Studies

  • Anticancer Activity Evaluation:
    A study published in International Journal of Molecular Sciences evaluated various oxazolo[5,4-d]pyrimidine derivatives, including our compound of interest. The study highlighted that compounds with similar structures exhibited significant growth inhibition against colorectal cancer cell lines, reinforcing the potential therapeutic value of this class .
  • Mechanistic Insights:
    Research exploring the binding affinities and mechanisms revealed that modifications on the piperazine moiety could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Properties

IUPAC Name

3-methyl-4-(4-methylpiperazin-1-yl)-[1,2]oxazolo[5,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-8-9-10(12-7-13-11(9)17-14-8)16-5-3-15(2)4-6-16/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKHHEIPFSJCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC=NC(=C12)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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